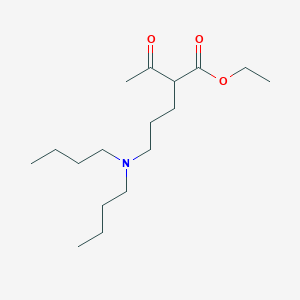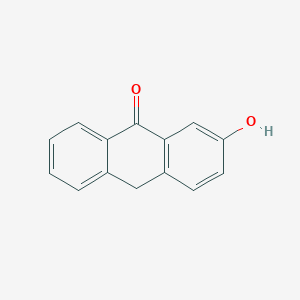
2-hydroxy-10H-anthracen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-10H-anthracen-9-one, also known as 2-hydroxyanthracene-9,10-dione, is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the second position and a ketone group at the ninth position of the anthracene ring system. It is a yellow crystalline solid with significant applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-10H-anthracen-9-one typically involves the hydroxylation of anthracene derivatives. One common method is the photochemical hydroxylation of anthracene-9,10-dione in sulfuric acid, which generates the sulfate ester of 2-hydroxyanthracene-9,10-dione in high yield . Another approach involves the use of Friedel-Crafts reactions, intramolecular cyclization, and metal-catalyzed reactions with alkynes .
Industrial Production Methods
Industrial production of this compound often relies on the optimization of these synthetic routes to achieve high yields and purity. The use of advanced catalytic systems and reaction conditions ensures the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for hydroxylation, alkali metals for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol and acetone .
Major Products
The major products formed from these reactions include hydroxylated anthracene derivatives, dihydroanthracenes, and substituted anthracenes, each with unique properties and applications.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research explores its use in developing therapeutic agents for various diseases.
Wirkmechanismus
The mechanism of action of 2-hydroxy-10H-anthracen-9-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and ketone groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydroxylated anthracenes and anthraquinones, such as 1-hydroxyanthracen-9(10H)-one and 9,10-dihydroxyanthracene .
Uniqueness
2-Hydroxy-10H-anthracen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
5452-86-8 |
|---|---|
Molekularformel |
C14H10O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-hydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O2/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(16)13(10)8-11/h1-6,8,15H,7H2 |
InChI-Schlüssel |
HNPBOVGHFXPKKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)O)C(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate](/img/structure/B14740056.png)
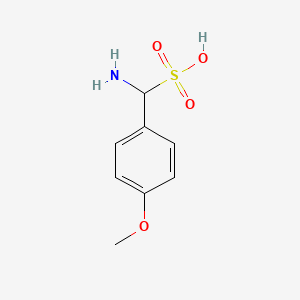
![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)
![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)
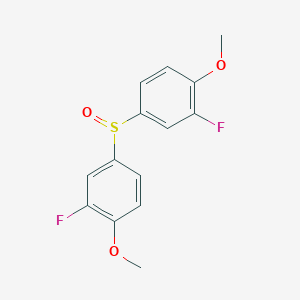
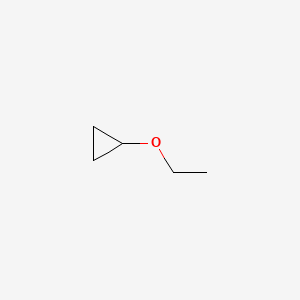
![(2Z,7Z,11Z,17Z)-2,21,22,23,24-Pentaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaene](/img/structure/B14740109.png)
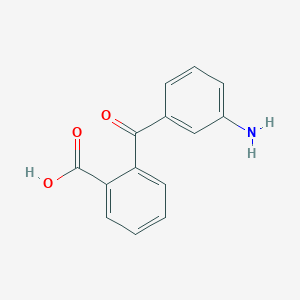
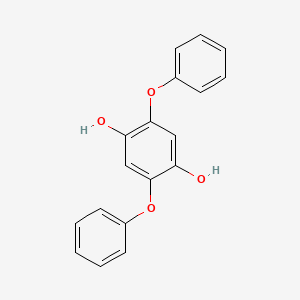
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
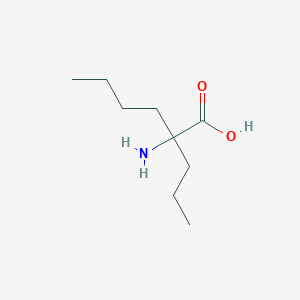
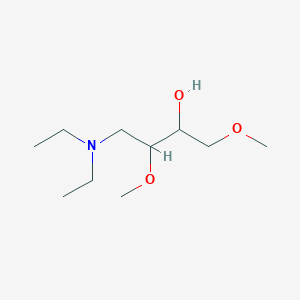
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
